1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene
Description
1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene is a brominated aromatic compound featuring a methyl group at the 2-position and a triethylene glycol monomethyl ether (TEG)-like chain at the 4-position. Its molecular formula is C₁₃H₁₉BrO₄ (molecular weight: 327.19 g/mol), as confirmed by structural data . The compound is synthesized via nucleophilic substitution reactions, such as the coupling of 4-bromophenol derivatives with alkoxyethylating agents under basic conditions . Its extended ethoxy chain enhances solubility in polar solvents, making it valuable in organic electronics and polymer chemistry, particularly as a monomer or precursor in Stille coupling reactions for semiconducting materials .
Properties
IUPAC Name |
1-bromo-4-[2-(2-methoxyethoxy)ethoxy]-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-10-9-11(3-4-12(10)13)16-8-7-15-6-5-14-2/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARWSRXXPKCYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCOC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene typically involves the bromination of a precursor compound. One common method is the bromination of 4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in a substitution reaction. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used. For example, using NaOH would yield 4-(2-(2-methoxyethoxy)ethoxy)-2-methylphenol.
Oxidation: Products include 4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzaldehyde or 4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzoic acid.
Reduction: The major product is 4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene.
Scientific Research Applications
1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with ether linkages.
Biology: Employed in the study of biological systems where brominated compounds are used as probes or markers.
Medicine: Investigated for potential pharmaceutical applications, including as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, although specific molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene with key analogs, emphasizing structural features, properties, and applications:
Structural and Functional Differences
- Ethoxy Chain Length : The target compound’s extended ethoxy chain (2-(2-methoxyethoxy)ethoxy ) enhances hydrophilicity compared to shorter chains in analogs like 4-bromo-2-ethoxy-1-methylbenzene or brominated derivatives like 2-bromo-1-(2-bromoethoxy)-4-methylbenzene . This improves miscibility in polar solvents (e.g., DMF, THF), critical for polymer synthesis .
- Functional Groups: Unlike ketone-containing analogs (e.g., 2-bromo-4'-methoxyacetophenone), the target lacks electrophilic carbonyl groups, reducing reactivity in nucleophilic additions but increasing stability under basic conditions .
Biological Activity
1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)-2-methylbenzene, a halogenated aromatic compound, has drawn significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₁BrO₃
- Molecular Weight : Approximately 249.08 g/mol
- Structural Characteristics : The compound features a bromine atom and a methoxyethoxy side chain, which enhance its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The presence of bromine enhances electrophilicity, allowing it to form covalent bonds or non-covalent interactions with biological targets. This can lead to modulation of key biochemical pathways involved in drug metabolism and cellular signaling.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may also possess antimicrobial effects, making it a candidate for further exploration in treating infections.
Enzyme Inhibition
This compound has been investigated for its potential to inhibit key metabolic enzymes such as:
- Acetylcholinesterase (AChE) : Relevant for therapeutic applications in conditions like Alzheimer's disease.
- Carbonic Anhydrases (CA I and CA II) : Important for treating glaucoma and epilepsy .
Case Studies
- Study on Enzyme Inhibition :
-
Antimicrobial Screening :
- Comparative analysis with structurally related compounds revealed promising antimicrobial activity against various bacterial strains, indicating that further optimization could lead to effective therapeutic agents.
Data Table: Biological Activities Overview
| Activity Type | Compound Interaction | Potential Applications |
|---|---|---|
| Antimicrobial | Bacterial inhibition | Treatment of infections |
| Enzyme Inhibition | AChE, CA I & II | Alzheimer's disease, glaucoma treatment |
| Cytotoxic Effects | Interaction with cells | Cancer therapy research |
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction of 2-bromoethyl methyl ether with suitable benzene derivatives under controlled conditions. This method allows for high yield and purity while introducing the methoxyethoxy group effectively.
In industrial applications, this compound serves as a building block for the synthesis of more complex organic molecules and specialty chemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
